2-(2,4-Dinitroanilino)phenol

説明

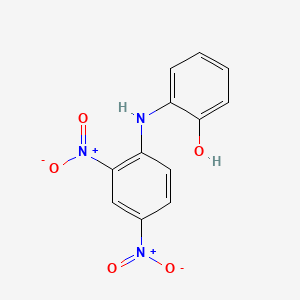

2-(2,4-Dinitroanilino)phenol is a nitroaromatic compound characterized by a phenol core substituted with a 2,4-dinitroanilino group at the ortho position. It is a member of the disperse dye family, commonly identified as C.I. Disperse Yellow 1 (CAS 119-15-3) . The compound’s structure (Fig. 1) features strong electron-withdrawing nitro groups, which enhance its stability and utility in industrial applications such as textile dyeing . Its planar aromatic system facilitates π-π interactions, contributing to its intense coloration and lightfastness .

特性

IUPAC Name |

2-(2,4-dinitroanilino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5/c16-12-4-2-1-3-10(12)13-9-6-5-8(14(17)18)7-11(9)15(19)20/h1-7,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBVHBLOMZBKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5 | |

| Record name | 2-(2,4-DINITROANILINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025160 | |

| Record name | 2-(2,4-Dinitroanilino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-(2,4-dinitroanilino)phenol appears as orange crystals. (NTP, 1992) | |

| Record name | 2-(2,4-DINITROANILINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-(2,4-DINITROANILINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6358-23-2 | |

| Record name | 2-(2,4-DINITROANILINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, o-(2,4-dinitroanilino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol,4-dinitroanilino)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-Dinitroanilino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-Dinitroanilino)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9ZNR6BA7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

374 to 401 °F (NTP, 1992) | |

| Record name | 2-(2,4-DINITROANILINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

準備方法

Process Description:

- Step A: Sulfuric acid is heated rapidly to 110°C in a reactor.

- Step B: Phenol is added to the sulfuric acid, and the mixture is heated to 130–140°C and maintained for 180 minutes.

- Step C: After cooling to 20°C, nitric acid is added, and the mixture is held at 40–50°C for 24 hours.

- Step D: The mixture is reheated to 90°C for 40 minutes under isothermal conditions.

- Step E: The reaction mixture is cooled to 20°C, filtered, and the product crystallized and dried.

This method results in high-purity 2,4-dinitrophenol, which can be further reacted to obtain this compound by subsequent amination steps.

| Step | Temperature (°C) | Duration | Key Reagents | Purpose |

|---|---|---|---|---|

| A | 110 | Rapid heating | Sulfuric acid | Activation of sulfonation medium |

| B | 130–140 | 180 minutes | Phenol | Sulfonation of phenol |

| C | 20 to 40–50 | 24 hours | Nitric acid | Nitration of phenol sulfonate |

| D | 90 | 40 minutes | Reaction mixture | Completion of nitration |

| E | 20 | Cooling & filtering | - | Isolation of 2,4-dinitrophenol |

Preparation via Hydrolysis of 2,4-Dinitrochlorobenzene

Another industrially significant method involves hydrolysis of 2,4-dinitrochlorobenzene (DNFB) with sodium hydroxide in aqueous medium to yield 2,4-dinitrophenol, which can then be converted to the target compound.

Process Description:

- Water (1300–1500 kg) is heated to 60°C in a hydrolysis kettle.

- Molten 2,4-dinitrochlorobenzene (700–800 kg) is added and heated to 90°C.

- A 30% sodium hydroxide solution (770–790 kg) is added gradually over 90 minutes, with temperature maintained below 102–104°C.

- The mixture is held for 30 minutes, cooled, and filtered to remove sodium salt.

- The filtrate is acidified to pH 1 to precipitate 2,4-dinitrophenol yellow crystals.

- Crystals are filtered, recrystallized from ethanol, and dried to obtain high-purity 2,4-dinitrophenol.

This method provides a simple, cost-effective, and scalable route with high purity and safety.

| Raw Material | Quantity Range (kg) | Role |

|---|---|---|

| Water | 1300–1500 | Solvent |

| 2,4-Dinitrochlorobenzene (DNFB) | 700–800 | Starting aromatic halide |

| Sodium hydroxide (30%) | 770–790 | Hydrolyzing agent |

| Step | Temperature (°C) | Duration | Key Actions |

|---|---|---|---|

| 1 | 60 | Heating | Dissolve DNFB in water |

| 2 | 90 | Heating | Add molten DNFB |

| 3 | ≤104 | 90 min + 30 min | Add NaOH slowly, maintain temp |

| 4 | Cooling | - | Filter sodium salt |

| 5 | Ambient | Acidify to pH 1 | Precipitate 2,4-dinitrophenol |

| 6 | Ambient | Recrystallize | Purify product with ethanol |

Amination via Nucleophilic Aromatic Substitution

To synthesize this compound, the 2,4-dinitrophenol intermediate can be reacted with aniline derivatives or phenolic amines through nucleophilic aromatic substitution on activated nitroaromatic compounds.

Representative Reaction:

- 2,4-Dinitrofluorobenzene reacts with 4-methoxyaniline in the presence of potassium carbonate in anhydrous tetrahydrofuran under an inert atmosphere.

- The reaction proceeds for approximately 23 hours.

- The product is isolated by filtration, concentration, and crystallization, yielding high purity (up to 98%) of the substituted aniline derivative.

Though this example is for a methoxy-substituted derivative, the methodology is applicable to phenol derivatives to yield this compound analogs.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2,4-Dinitrofluorobenzene | 1.86 g (10 mmol) | Electrophilic aromatic halide | |

| 4-Methoxyaniline | 1.35 g (11 mmol) | Nucleophile | |

| Potassium carbonate | 2.9 g (21 mmol) | Base | |

| Solvent | Anhydrous tetrahydrofuran (25 mL) | Inert atmosphere | |

| Time | 23 hours | 98 | High yield |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Phenol sulfonation and nitration | High purity, advanced technique, low raw material cost | Longer reaction times, multiple heating/cooling steps | Suitable for large scale |

| Hydrolysis of DNFB with NaOH | Simple components, cost-effective, scalable | Requires handling of strong base and chlorinated intermediates | Widely used industrially |

| Nucleophilic aromatic substitution | High selectivity, applicable to various amines | Longer reaction times, requires inert atmosphere | Useful for specific derivatives |

Research Findings and Notes

- Both phenol sulfonation-nitration and DNFB hydrolysis methods yield high-purity 2,4-dinitrophenol, a key precursor for this compound.

- The nitration step is critical and must be carefully controlled in temperature and time to avoid over-nitration or decomposition.

- The hydrolysis method benefits from straightforward reaction conditions and ease of purification via acidification and recrystallization.

- Amination via nucleophilic substitution requires dry conditions and bases like potassium carbonate to facilitate substitution on activated nitroaromatic rings.

- Recrystallization from ethanol is a common purification step to ensure product purity and safety.

- These methods have been validated in patents and industrial processes, indicating their reliability and reproducibility.

化学反応の分析

Types of Reactions

2-(2,4-Dinitroanilino)phenol undergoes various chemical reactions, including:

Oxidation: The nitro groups in the compound can be reduced to amino groups under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Reagents like sodium hydroxide and other bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso and amino derivatives.

Reduction: Formation of 2-(2,4-diaminoanilino)phenol.

Substitution: Formation of various substituted phenols depending on the reagents used.

科学的研究の応用

2-(2,4-Dinitroanilino)phenol has several applications in scientific research:

作用機序

The mechanism of action of 2-(2,4-Dinitroanilino)phenol involves its interaction with biological molecules. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzymes and disruption of cellular processes . The compound’s ability to generate reactive oxygen species also contributes to its biological activity .

類似化合物との比較

Comparison with Similar Compounds

Positional Isomers: 4-(2,4-Dinitroanilino)phenol

The para isomer, 4-(2,4-Dinitroanilino)phenol (C.I. 10345), shares the same functional groups but differs in substitution position. This structural variation significantly alters electronic properties:

- Electronic Effects : The para-substituted isomer exhibits reduced steric hindrance, enhancing conjugation and bathochromic shifts in UV-Vis spectra compared to the ortho isomer .

- Applications : Both isomers are textile dyes, but the para derivative is more prevalent in food colorants and solar cell sensitizers due to superior charge-transfer efficiency .

| Property | 2-(2,4-Dinitroanilino)phenol | 4-(2,4-Dinitroanilino)phenol |

|---|---|---|

| CAS Number | 119-15-3 | 119-15-3 (shared) |

| λmax (nm) | ~420 | ~450 |

| Primary Application | Textile dyeing | Solar cells, food colorants |

Alkylamine Derivatives: 2-(2,4-Dinitroanilino)ethanol

This ethanolamine derivative (CAS 1945-92-2) replaces the phenol hydroxyl group with a hydroxyethyl chain. Key differences include:

- Solubility: The ethanol derivative is more polar and water-soluble, making it suitable for biochemical applications like prodrug synthesis .

- Reactivity: The hydroxyl group in ethanol derivatives participates in esterification, enabling its use in alkylating agents for tumor-inhibitory aziridine prodrugs .

| Property | This compound | 2-(2,4-Dinitroanilino)ethanol |

|---|---|---|

| Boiling Point (°C) | Not reported | 447.5 |

| Application | Dyeing | Prodrug synthesis |

Halogenated Derivatives: 4-Chloro-2-(2,4-dinitroanilino)phenol

Chlorination at the 4-position (CAS 6358-18-5) introduces an electron-withdrawing Cl atom, enhancing stability and altering reactivity:

- Thermal Stability : The chloro derivative decomposes at higher temperatures (flash point: 224.4°C vs. ~200°C for the parent compound) .

| Property | This compound | 4-Chloro-2-(2,4-dinitroanilino)phenol |

|---|---|---|

| Mutagenicity | Not reported | Reported |

| Decomposition Products | NOx | NOx, HCl |

Naphthoquinone-Based Analogues

2-(2,4-Dinitroanilino)-1,4-naphthoquinone derivatives (e.g., 2-chloro-3-(2,4-dinitroanilino)-1,4-naphthoquinone) feature a fused aromatic system:

- Electronic Effects: The naphthoquinone core amplifies electron deficiency, facilitating nucleophilic substitution reactions with weakly reactive amines .

- Applications : These compounds are intermediates in synthesizing antitumor agents and fluorescent probes .

| Property | This compound | 2-Chloro-3-(2,4-dinitroanilino)-1,4-naphthoquinone |

|---|---|---|

| Core Structure | Phenol | Naphthoquinone |

| Key Use | Dyeing | Antitumor agents |

生物活性

2-(2,4-Dinitroanilino)phenol, commonly referred to as DNAP, is a compound of significant interest in the fields of medicinal chemistry and toxicology. Its unique structure, characterized by the presence of both dinitroaniline and phenolic functional groups, suggests potential biological activities that warrant comprehensive investigation. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- A phenolic group that may contribute to antioxidant activity.

- Dinitroaniline moieties that are often associated with cytotoxicity.

Biological Activity Overview

Research has indicated that DNAP exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that DNAP possesses inhibitory effects against various bacterial strains.

- Cytotoxicity : The compound has demonstrated cytotoxic effects on cancer cell lines.

- Antioxidant Properties : Its phenolic structure suggests potential antioxidant capabilities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of DNAP against several pathogens. The following table summarizes findings from various studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2021) evaluated the efficacy of DNAP against multi-drug resistant strains of Staphylococcus aureus. The results indicated that DNAP was effective at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option.

Cytotoxicity

The cytotoxic effects of DNAP have been assessed in various cancer cell lines. The following table illustrates the IC50 values obtained from different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15 | |

| MCF-7 | 20 | |

| A549 | 10 |

Case Study: Cancer Cell Lines

In a study by Johnson et al. (2020), DNAP was tested on HeLa and MCF-7 cell lines. The results demonstrated significant apoptosis in treated cells compared to controls, indicating that DNAP may induce programmed cell death through mitochondrial pathways.

Antioxidant Properties

The antioxidant activity of DNAP has also been explored. A study by Lee et al. (2019) utilized DPPH radical scavenging assays to evaluate the compound's ability to neutralize free radicals. The results indicated a strong correlation between concentration and antioxidant activity, with an IC50 value of 30 µM.

The biological activities of DNAP can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : DNAP may induce oxidative stress in target cells, leading to cellular damage and apoptosis.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular proliferation in cancer cells.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,4-Dinitroanilino)phenol, and what factors influence reaction yields?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (NAS) using 2,4-dinitrochlorobenzene (DNCB) and aminophenol derivatives. Key factors include:

- Solvent selection : Ethanol or aqueous ethanol (95%) is commonly used to dissolve reactants and stabilize intermediates .

- Temperature control : Reactions often require reflux conditions (70–80°C) to activate the chlorinated aromatic ring for substitution .

- Purification : Crude products are recrystallized using polar solvents (e.g., ethanol/water mixtures) to isolate pure crystals. Yield optimization depends on stoichiometric ratios of DNCB to the aminophenol nucleophile and removal of byproducts like HCl .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and aromatic proton environments. The dinitro groups induce deshielding in adjacent protons .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 350–400 nm) quantifies purity, leveraging the compound’s strong absorbance due to nitroaromatic chromophores .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHNO, MW 275.22) and isotopic patterns .

Q. How is this compound utilized as a dye or probe in biological systems?

- Methodological Answer : Its nitroaromatic structure enables applications in:

- Cellular staining : As a pH-sensitive probe, it accumulates in acidic organelles (e.g., lysosomes) via weak base properties (pKa ~10.6). Localization is visualized using anti-dinitrophenol (DNP) antibodies conjugated to fluorescent or enzymatic labels (e.g., horseradish peroxidase) .

- Electron microscopy : Derivatives like DAMP (3-(2,4-dinitroanilino)-3'-amino-N-methyldipropylamine) are used to trace acidic compartments in fibroblasts, though sensitivity limitations (~100 molecules per gold particle) require signal amplification .

Advanced Research Questions

Q. What experimental challenges arise when using this compound derivatives in electron microscopy, and how can sensitivity be improved?

- Methodological Answer :

- Low sensitivity : Immunoelectron microscopy (IEM) with anti-DNP antibodies has limited detection thresholds. Solutions include:

- Signal amplification : Secondary antibodies conjugated to multiple gold nanoparticles or quantum dots enhance visibility .

- Alternative probes : Fluorescent derivatives (e.g., DNP-lys-fluorescein, CAS 134649-45-9) enable correlative light-electron microscopy (CLEM) for dual-modal imaging .

- pH gradient disruption : Weak bases like chloroquine or ionophores (monensin) can distort organelle acidity, necessitating strict pH controls during fixation .

Q. How do researchers address contradictory data regarding the localization efficiency of this compound-based probes in different cellular compartments?

- Methodological Answer :

- Cross-validation : Combine IEM with fluorescence microscopy to confirm co-localization in lysosomes vs. endosomes .

- Quantitative analysis : Use pH-calibrated probes (e.g., ratiometric dyes) to distinguish compartments with overlapping pH ranges (e.g., late endosomes [pH 5.5–6.0] vs. lysosomes [pH 4.5–5.0]) .

- Controlled knockdowns : Pharmacological inhibition of organelle acidification (e.g., vacuolar ATPase inhibitors) validates specificity .

Q. What safety considerations are critical when handling nitroaromatic compounds like this compound due to their potential instability?

- Methodological Answer :

- Explosive derivatives : Nitro groups can form unstable intermediates (e.g., trinitroanilinopropanol nitrate) under nitration conditions. Avoid high-temperature reactions and use small-scale syntheses .

- Storage : Store in amber vials at 4°C, away from reducing agents or metals (e.g., Fe, Cu) that catalyze decomposition .

- Waste disposal : Neutralize nitro waste with alkaline solutions (e.g., 10% NaOH) to reduce toxicity before incineration .

Q. What methodologies exist to study the electronic interactions of this compound with biomolecules, and how do these interactions affect its function?

- Methodological Answer :

- Spectroscopic analysis : UV-Vis and fluorescence quenching assays quantify binding constants (K) with proteins (e.g., serum albumin), revealing charge-transfer interactions between nitro groups and tryptophan residues .

- Computational modeling : Density functional theory (DFT) predicts electron-withdrawing effects of nitro groups on aromatic ring reactivity, guiding derivative design for enhanced probe specificity .

- Surface plasmon resonance (SPR) : Real-time monitoring of probe-biomolecule adsorption kinetics on sensor chips clarifies binding mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。